molecular formula C18H16N2O4 B11695529 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide

Cat. No.: B11695529
M. Wt: 324.3 g/mol
InChI Key: RBAIAHWJSWIAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a 1,3-dioxoisoindolin-2-yl group attached to a propanamide moiety, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide typically involves the reaction of phthalic anhydride with an appropriate amine derivative. The reaction proceeds through the formation of an intermediate isoindolinone, which is then further reacted with 4-methoxyphenylpropanoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone moiety, potentially converting them to hydroxyl groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated isoindolinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to bioactive compounds.

    Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-(1,3-Dioxoisoindolin-2-yl)-N-phenylpropanamide: Lacks the methoxy group on the phenyl ring.

    2-(1,3-Dioxoisoindolin-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chloro substituent instead of a methoxy group.

    2-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)propanamide: Contains a nitro substituent on the phenyl ring.

Uniqueness: The presence of the methoxy group in 2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)propanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H16N2O4/c1-11(16(21)19-12-7-9-13(24-2)10-8-12)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-11H,1-2H3,(H,19,21)

InChI Key

RBAIAHWJSWIAES-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.